molecular formula C24H23ClN2O3 B303973 N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303973
M. Wt: 422.9 g/mol
InChI Key: CGEHDNSVPRHASC-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide is a chemical compound that has been synthesized for its potential application in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in disease processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, as well as to have activity against other diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have fluorescent properties, making it a potential probe for imaging applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide in lab experiments is its potential as a fluorescent probe for imaging applications. Additionally, this compound has shown activity against several diseases, making it a potential lead compound for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully evaluated.

Future Directions

There are several future directions for research on N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide. One direction is to further investigate the mechanism of action of this compound, as well as to identify its molecular targets. Additionally, further studies are needed to evaluate the potential toxicity of this compound and to optimize its pharmacokinetic properties. Finally, this compound could be used as a lead compound for drug development, with further studies needed to identify analogs with improved activity and selectivity.

Synthesis Methods

The synthesis of N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide involves several steps. The starting materials include 3,4-dimethylbenzoyl chloride, 3-chlorophenethylamine, furfurylamine, and triethylamine. The reaction proceeds through the formation of an amide bond between 3,4-dimethylbenzoyl chloride and 3-chlorophenethylamine, followed by the addition of furfurylamine to form the vinyl group. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has been synthesized for its potential application in scientific research. This compound has been studied for its potential as an anticancer agent, as well as for its activity against other diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.

properties

Product Name

N-[1-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-[(Z)-3-[2-(3-chlorophenyl)ethylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H23ClN2O3/c1-16-8-9-19(13-17(16)2)23(28)27-22(15-21-7-4-12-30-21)24(29)26-11-10-18-5-3-6-20(25)14-18/h3-9,12-15H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b22-15-

InChI Key

CGEHDNSVPRHASC-JCMHNJIXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=CC(=CC=C3)Cl)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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